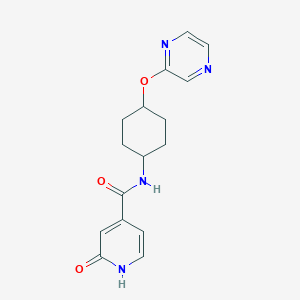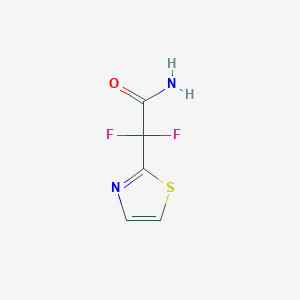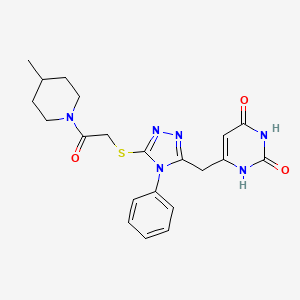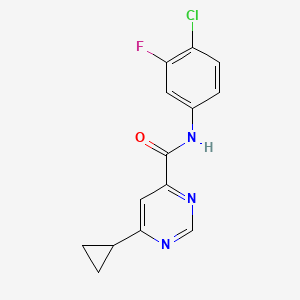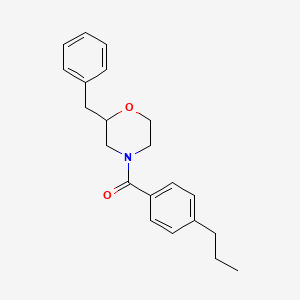
(2-Benzylmorpholino)(4-propylphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Benzylmorpholino)(4-propylphenyl)methanone, also known as BPMP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BPMP is a small molecule inhibitor that targets protein-protein interactions, specifically the interaction between the oncogenic transcription factor c-Myc and its binding partner Max. This interaction is critical for the growth and survival of cancer cells, making BPMP a promising candidate for cancer treatment.
Mecanismo De Acción
The mechanism of action of (2-Benzylmorpholino)(4-propylphenyl)methanone involves the disruption of the c-Myc/Max protein-protein interaction. This interaction is critical for the transcriptional activity of c-Myc, which is a key regulator of cell growth and proliferation. By inhibiting this interaction, (2-Benzylmorpholino)(4-propylphenyl)methanone blocks the transcriptional activity of c-Myc and induces cell death in cancer cells.
Biochemical and Physiological Effects:
(2-Benzylmorpholino)(4-propylphenyl)methanone has been shown to have a number of biochemical and physiological effects in cancer cells. In addition to inhibiting the c-Myc/Max interaction, (2-Benzylmorpholino)(4-propylphenyl)methanone also induces DNA damage and activates the p53 tumor suppressor pathway. These effects contribute to the anti-cancer activity of (2-Benzylmorpholino)(4-propylphenyl)methanone and make it a promising candidate for cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (2-Benzylmorpholino)(4-propylphenyl)methanone is its specificity for the c-Myc/Max interaction. This specificity makes it a valuable tool for studying the role of c-Myc in cancer and for identifying potential therapeutic targets. However, one limitation of (2-Benzylmorpholino)(4-propylphenyl)methanone is its relatively low potency, which may limit its efficacy in clinical settings.
Direcciones Futuras
There are a number of future directions for research on (2-Benzylmorpholino)(4-propylphenyl)methanone. One area of interest is the development of more potent analogs of (2-Benzylmorpholino)(4-propylphenyl)methanone that may have greater efficacy in clinical settings. Another area of interest is the identification of biomarkers that may predict response to (2-Benzylmorpholino)(4-propylphenyl)methanone treatment. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of (2-Benzylmorpholino)(4-propylphenyl)methanone as a cancer therapeutic.
Métodos De Síntesis
The synthesis of (2-Benzylmorpholino)(4-propylphenyl)methanone involves a multi-step process that begins with the reaction of 4-propylbenzaldehyde with morpholine to form 4-propyl-2-benzylmorpholine. This intermediate is then reacted with benzyl bromide to form (2-benzylmorpholino)propane. The final step involves the reaction of (2-benzylmorpholino)propane with 4-propylphenylmagnesium bromide to form (2-Benzylmorpholino)(4-propylphenyl)methanone.
Aplicaciones Científicas De Investigación
(2-Benzylmorpholino)(4-propylphenyl)methanone has been extensively studied in preclinical models of cancer, where it has shown promising results as a potential therapeutic agent. In vitro studies have shown that (2-Benzylmorpholino)(4-propylphenyl)methanone inhibits the growth of a variety of cancer cell lines, including those derived from breast, lung, and colon cancer. In vivo studies have also demonstrated the efficacy of (2-Benzylmorpholino)(4-propylphenyl)methanone in reducing tumor growth in mouse models of breast and lung cancer.
Propiedades
IUPAC Name |
(2-benzylmorpholin-4-yl)-(4-propylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO2/c1-2-6-17-9-11-19(12-10-17)21(23)22-13-14-24-20(16-22)15-18-7-4-3-5-8-18/h3-5,7-12,20H,2,6,13-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJBLMJZLVDMQDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)N2CCOC(C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Benzylmorpholino)(4-propylphenyl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-amino-4-(3-methoxyphenyl)-7-methyl-5-oxo-6-phenethyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2851972.png)
![2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]-N-(3-methoxyphenyl)acetamide](/img/structure/B2851974.png)
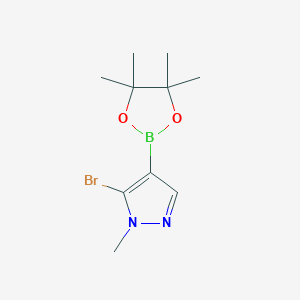
![2-{[1-(2-chloro-6-fluorophenyl)ethyl]amino}-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2851978.png)
![5-[1-(4-chlorophenoxy)-2-phenylvinyl]-1-[(3-chlorophenyl)sulfonyl]-1H-pyrazole](/img/structure/B2851982.png)
![4-{[(4-Methylbenzoyl)oxy]imino}-1-(phenylsulfonyl)piperidine](/img/structure/B2851983.png)
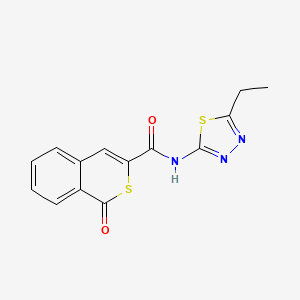
![2-[2-(3-Ethoxyphenoxy)ethoxy]benzaldehyde](/img/structure/B2851986.png)
